Benzyl 2-amino-3-phenylpropanoate hydrochloride
CAS No.: 58780-66-8
Cat. No.: VC13429746
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58780-66-8 |
---|---|
Molecular Formula | C16H18ClNO2 |
Molecular Weight | 291.77 g/mol |
IUPAC Name | benzyl 2-amino-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H |
Standard InChI Key | CEXFHIYDTRNBJD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a phenylalanine backbone modified by a benzyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. The IUPAC name, DL-phenylalanine benzyl ester hydrochloride, reflects its racemic nature, though enantiomerically pure (R)- and (S)-forms are also synthesized for specific applications . The 2D and 3D conformational analyses reveal a planar aromatic system with torsional flexibility at the ester linkage .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 291.77 g/mol | |
CAS Number | 58780-66-8 | |
IUPAC Name | DL-phenylalanine benzyl ester hydrochloride | |
Enantiomeric Forms | (R)- and (S)-configurations |
Synthesis and Manufacturing
Industrial Production Routes
The compound is synthesized via a multi-step protocol involving:
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Protection of α-aminonitriles: Benzyl chloroformate (CbzCl) reacts with α-aminonitrile precursors in a water-dioxane mixture to install the benzyloxycarbonyl (Cbz) protecting group .
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Cyanogenation: Treatment with cyanuric chloride () in dimethylformamide (DMF) converts the amide to a nitrile .
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Hydrogenation: Palladium-catalyzed hydrogenation removes the Cbz group, yielding the free amine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt .
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Protection | CbzCl, NaHCO₃, 0°C → rt, 14 h | 69% |
Cyanogenation | Cyanuric chloride, DMF, 24 h | 54% |
Deprotection | Pd/C, H₂, dioxane, 16 h | 99% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility compared to the free base, with significant miscibility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .
Spectroscopic Data
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¹H-NMR (CDCl₃): δ 7.36–7.27 (m, 5H, aromatic), 3.92 (t, , 1H, α-CH), 3.01 (dd, , 2H, β-CH₂) .
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IR (KBr): Peaks at 1745 cm⁻¹ (ester C=O), 1600 cm⁻¹ (NH₃⁺ bend), and 700 cm⁻¹ (C-Cl stretch) .
Pharmaceutical and Industrial Applications
Peptide Synthesis
The benzyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild hydrogenolytic conditions . For example, it is used in the production of enkephalin analogs and ACE inhibitors.
Chiral Building Blocks
Enantiomerically pure (R)- and (S)-forms are critical for synthesizing non-racemic drugs. The (R)-enantiomer (CAS 87004-78-2) is employed in antiviral agents, while the (S)-form aids in β-lactam antibiotic production .
Supplier | Purity | Enantiomeric Excess | Application |
---|---|---|---|
BLDpharm | 97% | >99% (R) | Antiviral research |
MolCore | ≥97% | N/A | API intermediates |
Future Directions
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